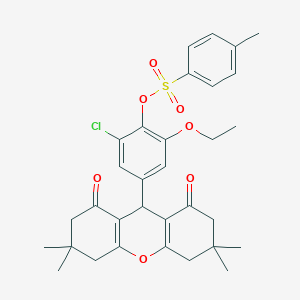![molecular formula C16H15IN2O3S B300873 5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300873.png)
5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound is commonly referred to as EITPB, and it has been studied extensively for its unique properties and potential therapeutic benefits.
Mecanismo De Acción
EITPB works by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EITPB also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
EITPB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EITPB in lab experiments is its high solubility in organic solvents, which makes it easy to work with in the lab. However, one limitation of using EITPB is its relatively low stability, which can make it difficult to store and transport.
Direcciones Futuras
In the future, researchers will continue to investigate the potential applications of EITPB in medicinal chemistry and drug development. Some potential future directions include:
1. Developing new synthetic methods for EITPB that improve its stability and yield.
2. Investigating the potential use of EITPB as a diagnostic tool for detecting cancer.
3. Conducting further studies to investigate the anti-inflammatory and anti-cancer properties of EITPB in animal models and human clinical trials.
4. Exploring the potential use of EITPB in combination with other drugs for the treatment of various diseases.
5. Investigating the potential use of EITPB in the development of new anti-viral drugs.
Métodos De Síntesis
The synthesis of EITPB involves the reaction of 3-ethoxy-5-iodo-4-(2-propynyloxy)benzaldehyde with 3-methyl-2-thioxo-4-imidazolidinone in the presence of a base catalyst. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
EITPB has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to have potent anti-inflammatory, anti-cancer, and anti-viral properties. Researchers have also investigated its potential use as a diagnostic tool for detecting certain types of cancer.
Propiedades
Nombre del producto |
5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C16H15IN2O3S |
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H15IN2O3S/c1-4-6-22-14-11(17)7-10(9-13(14)21-5-2)8-12-15(20)19(3)16(23)18-12/h1,7-9H,5-6H2,2-3H3,(H,18,23)/b12-8- |
Clave InChI |
LDQBBXWAVRKMEL-WQLSENKSSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C)I)OCC#C |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)C)I)OCC#C |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)C)I)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B300792.png)



![ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300799.png)

![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B300801.png)
![ethyl 4-{2,5-dimethyl-3-[(E)-{2-[(naphthalen-1-yloxy)acetyl]hydrazinylidene}methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B300803.png)

![propyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300812.png)
![ethyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300813.png)
![methyl 5-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate](/img/structure/B300814.png)
![4-[(4Z)-4-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300815.png)
![methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300816.png)